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Compound of Interest

Compound Name: 9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491 Get Quote

A comprehensive spectroscopic guide to the characterization of 9H-Fluorene-2-carboxylic
acid, offering a comparative analysis with structurally related alternatives for researchers,

scientists, and drug development professionals. This guide provides an objective look at the

compound's expected spectral features, supported by experimental data from similar

molecules, to aid in its identification and characterization.

Introduction to 9H-Fluorene-2-carboxylic acid
9H-Fluorene-2-carboxylic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon.

Its structure combines the rigid, planar fluorene backbone with a carboxylic acid group, making

it a valuable building block in medicinal chemistry and materials science. Accurate

characterization of this molecule is paramount for its application in research and development.

Spectroscopic techniques provide a non-destructive and highly informative means to elucidate

its chemical structure and purity.

This guide details the expected spectroscopic profile of 9H-Fluorene-2-carboxylic acid using

Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass

Spectrometry (MS). Due to the limited availability of published experimental spectra for 9H-
Fluorene-2-carboxylic acid itself, this guide presents predicted data alongside verified

experimental data for key comparative compounds: the parent hydrocarbon Fluorene, its

positional isomer Fluorene-9-carboxylic acid, and its oxidized form 9-Fluorenone-2-carboxylic

acid.

Molecular Details:
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Compound Molecular Formula Molecular Weight ( g/mol )

9H-Fluorene-2-carboxylic acid C₁₄H₁₀O₂ 210.23[1]

Fluorene C₁₃H₁₀ 166.22

Fluorene-9-carboxylic acid C₁₄H₁₀O₂ 210.23[2][3]

9-Fluorenone-2-carboxylic acid C₁₄H₈O₃ 224.21[4][5][6]

Comparative Spectroscopic Data
¹H & ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

Expected ¹H NMR Spectrum for 9H-Fluorene-2-carboxylic acid:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.

Aromatic Protons (Ar-H): A series of multiplets in the range of 7.3-8.2 ppm. The protons on

the carboxylic acid-substituted ring will be deshielded compared to those on the

unsubstituted ring.

Methylene Protons (-CH₂-): A sharp singlet around 4.0 ppm, characteristic of the C9 protons

of the fluorene ring system.

Comparison of ¹H NMR Data (Chemical Shifts δ in ppm)
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Compound
Aromatic
Protons

Methylene/
Methine
Protons

Carboxylic
Acid Proton

Solvent Reference

9H-Fluorene-

2-carboxylic

acid

(Predicted)

~7.3 - 8.2 (m) ~4.0 (s, 2H) >12 (s, 1H) DMSO-d₆ -

Fluorene

7.32 (t), 7.39

(t), 7.55 (d),

7.80 (d)

3.91 (s, 2H) - CDCl₃ [7]

9-

Fluorenone-

2-carboxylic

acid

7.47-8.18 (m) - ~13.2 (s, 1H) DMSO-d₆ [8]

Expected ¹³C NMR Spectrum for 9H-Fluorene-2-carboxylic acid: The spectrum would show

14 distinct signals, with the carboxylic carbon appearing around 167-170 ppm, the methylene

carbon (C9) around 37 ppm, and the aromatic carbons between 120-150 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected IR Spectrum for 9H-Fluorene-2-carboxylic acid:

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the

hydrogen-bonded hydroxyl group.[9][10]

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹; the

aliphatic C-H stretch for the CH₂ group will be just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

[10]
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C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions,

respectively.[10]

Comparison of Key IR Absorptions (cm⁻¹)

Compound
O-H Stretch
(Carboxylic)

C=O Stretch
(Carbonyl)

Reference

9H-Fluorene-2-

carboxylic acid

(Predicted)

2500-3300 (broad) 1680-1710 (strong) [9][10]

9-Fluorenone-2-

carboxylic acid
2500-3500 (broad)

~1720 (ketone),

~1680 (acid)
[4][11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum for 9H-Fluorene-2-carboxylic acid:

Molecular Ion (M⁺): A strong peak at m/z = 210, corresponding to the molecular weight of the

compound.[1]

Key Fragments:

m/z = 165: Loss of the carboxylic acid group (-COOH, 45 Da), resulting in the stable

fluorenyl cation.

m/z = 181: Loss of the formyl group (-CHO, 29 Da).

Comparison of Molecular Ion Peaks
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Compound Molecular Formula
Expected
Molecular Ion (m/z)

Reference

9H-Fluorene-2-

carboxylic acid
C₁₄H₁₀O₂ 210 [1]

Fluorene-9-carboxylic

acid
C₁₄H₁₀O₂ 210 [3]

9-Fluorenone-2-

carboxylic acid
C₁₄H₈O₃ 224 [12]

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for conjugated systems like fluorene.

Expected UV-Vis Spectrum for 9H-Fluorene-2-carboxylic acid: The spectrum is expected to

be similar to that of fluorene, with characteristic absorption maxima (λ_max) between 260 and

310 nm, arising from π-π* transitions within the aromatic system. The carboxylic acid group

may cause a slight shift in the absorption bands compared to the parent fluorene.

Comparison of UV-Vis Absorption Maxima (λ_max)

Compound
Key Absorption
Maxima (nm)

Solvent Reference

9H-Fluorene-2-

carboxylic acid

(Predicted)

~260-310
Methanol or

Acetonitrile
-

Fluorene
261 (excitation), 302

(emission)
Not specified

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environment in the molecule.

Methodology: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The tube is placed in the

NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a 300-500 MHz

magnet. For ¹³C NMR, a higher number of scans is usually required due to the lower natural

abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative

to a tetramethylsilane (TMS) internal standard.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups.

Methodology: For a solid sample, Attenuated Total Reflectance (ATR) is a common method.

A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or

germanium), and pressure is applied to ensure good contact. The IR beam is passed

through the crystal, and the resulting spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹) is recorded.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology: A dilute solution of the sample is introduced into the mass spectrometer,

typically via an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) source, which ionizes the molecule. The ions are then separated by a mass analyzer

(e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

4. UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions in the conjugated system.

Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent

(e.g., acetonitrile, methanol, or ethanol). The solution is placed in a quartz cuvette. The
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absorbance of the solution is measured as a function of wavelength, typically over a range of

200-800 nm.

Visualizations
The following diagrams illustrate the workflow for spectroscopic characterization and the

relationship between the different analytical techniques.

Characterization Workflow
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9H-Fluorene-2-carboxylic acid

NMR Spectroscopy
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic characterization.
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Information Provided

Spectroscopic Technique

9H-Fluorene-2-carboxylic acid
Structure

NMR IR MS UV-Vis

C-H Framework
(Connectivity)

Functional Groups
(-COOH, C=O, Ar)

Molecular Weight
& Formula

Conjugated System
(π-electrons)

Click to download full resolution via product page

Caption: Relationship between techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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